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Compound of Interest

Compound Name: 1,2-Dibromopropane

Cat. No.: B165211 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The relative stability of isomeric compounds is a fundamental concept in chemistry with

significant implications for reaction kinetics, product distributions, and the design of synthetic

pathways. This guide provides an objective comparison of the thermodynamic stability of vicinal

and geminal dibromoalkanes, supported by experimental data. Understanding these stability

differences is crucial for professionals in chemical research and drug development, where the

precise arrangement of atoms can dramatically alter a molecule's properties and biological

activity.

Executive Summary
Thermodynamic data, specifically the standard enthalpy of formation (ΔfH°), reveals that for

dibromoethanes, the vicinal isomer (1,2-dibromoethane) is more stable than the geminal

isomer (1,1-dibromoethane). This is evidenced by its more negative heat of formation. While

comprehensive experimental data for dibromopropane isomers is less readily available, the

trend observed for dibromoethanes provides a valuable point of reference. The greater stability

of the vicinal isomer can be attributed to factors such as reduced steric hindrance and more

favorable electronic interactions between the bromine atoms and the carbon skeleton.
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The following tables summarize the available experimental data for the standard enthalpy of

formation and key physical properties of various vicinal and geminal dibromoalkanes. A lower

(more negative) standard enthalpy of formation indicates greater thermodynamic stability.

Table 1: Thermodynamic and Physical Properties of Dibromoethane Isomers

Property
1,2-Dibromoethane
(Vicinal)

1,1-Dibromoethane
(Geminal)

Structure BrCH₂CH₂Br CH₃CHBr₂

Standard Enthalpy of

Formation (ΔfH°), liquid

(kJ/mol)

-80.3 ± 1.2[1] -67.3 ± 1.3[2]

Boiling Point (°C) 131-132[3] 108.1

Melting Point (°C) 9.4 to 10.2[3] -63.0

Density (g/mL at 25°C) 2.18[3] ~2.055

Table 2: Thermodynamic and Physical Properties of Dibromopropane Isomers

Property
1,2-
Dibromopropane
(Vicinal)

1,1-
Dibromopropane
(Geminal)

2,2-
Dibromopropane
(Geminal)

Structure CH₃CHBrCH₂Br CH₃CH₂CHBr₂ CH₃CBr₂CH₃

Standard Enthalpy of

Formation (ΔfH°),

liquid (kJ/mol)

-113.6 Not available Not available

Boiling Point (°C) 140-142 131.8 114

Melting Point (°C) -55.2 Not available -44.69 (estimate)[4]

Density (g/mL at

20°C)
1.9323 1.926 1.78
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Note: The absence of experimental standard enthalpy of formation data for 1,1- and 2,2-

dibromopropane in readily accessible literature highlights a potential area for further research.

Discussion of Stability
The experimental data for dibromoethane isomers clearly indicates that the vicinal isomer, 1,2-

dibromoethane, is thermodynamically more stable than the geminal isomer, 1,1-

dibromoethane, by approximately 13 kJ/mol. This difference in stability can be rationalized by

considering the following factors:

Steric Hindrance: In geminal dibromoalkanes, two bulky bromine atoms are attached to the

same carbon atom. This leads to increased steric strain due to the close proximity of these

large atoms, which raises the molecule's internal energy and decreases its stability. In

contrast, the bromine atoms in vicinal isomers are on adjacent carbons, allowing for a more

relaxed and lower-energy conformation.

Dipole-Dipole Interactions: The carbon-bromine bond is polar. In geminal dibromoalkanes,

the two C-Br bond dipoles are oriented from the same carbon atom, leading to a significant

molecular dipole moment. In vicinal dibromoalkanes, the C-Br bond dipoles are on adjacent

carbons and can adopt conformations (e.g., anti-periplanar) that minimize repulsive dipole-

dipole interactions, contributing to greater stability.

Hyperconjugation: While less dominant than steric effects, hyperconjugation can also play a

role. In vicinal dibromoalkanes, there can be stabilizing interactions between the lone pairs of

one bromine atom and the antibonding orbital of the adjacent C-Br bond.

Experimental Protocols: Determination of Enthalpy
of Formation
The standard enthalpy of formation of organic compounds is typically determined

experimentally using bomb calorimetry. This technique measures the heat released during the

complete combustion of a substance in a constant-volume container (the "bomb").

General Protocol for Combustion Calorimetry of Liquid
Organobromine Compounds
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Sample Preparation: A precisely weighed sample of the liquid dibromoalkane (typically 0.5 -

1.5 g) is placed in a crucible made of a material resistant to corrosion by the combustion

products (e.g., platinum or quartz). A small amount of a hydrocarbon oil with a known heat of

combustion may be added to ensure complete combustion. A fuse wire (e.g., iron or

platinum) is positioned to be in contact with the sample.

Bomb Assembly: The crucible and sample are placed inside the stainless steel bomb. A

small, known amount of distilled water (typically 1 mL) is added to the bomb to saturate the

internal atmosphere with water vapor, ensuring that any water formed during combustion is

in the liquid state. The bomb is then sealed and purged with a small amount of pure oxygen

to remove atmospheric nitrogen. Finally, the bomb is filled with high-pressure (typically 30

atm) pure oxygen.

Calorimeter Setup: The sealed bomb is submerged in a known quantity of water in an

insulated container (the calorimeter). The calorimeter is equipped with a high-precision

thermometer and a stirrer to ensure uniform temperature distribution.

Combustion and Temperature Measurement: The initial temperature of the water in the

calorimeter is recorded. The sample is then ignited by passing an electric current through the

fuse wire. The combustion reaction releases heat, which is transferred to the bomb and the

surrounding water, causing the temperature to rise. The temperature is recorded at regular

intervals until it reaches a maximum and then begins to cool.

Analysis of Products: After the combustion, the bomb is depressurized, and the contents are

analyzed to confirm complete combustion and to quantify any side products, such as nitric

acid (from residual nitrogen) and hydrobromic acid.

Calculation of Enthalpy of Combustion: The heat capacity of the calorimeter system (bomb,

water, etc.) is determined in a separate experiment by burning a standard substance with a

precisely known heat of combustion, such as benzoic acid. The heat of combustion of the

dibromoalkane sample is then calculated from the observed temperature rise and the heat

capacity of the calorimeter, with corrections applied for the heat of formation of side products

and the heat of ignition.

Calculation of Enthalpy of Formation: The standard enthalpy of formation of the

dibromoalkane is then calculated from its standard enthalpy of combustion using Hess's Law,
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along with the known standard enthalpies of formation of the combustion products (CO₂,

H₂O, and Br₂).

Visualization of Stability Relationship
The following diagram illustrates the logical relationship between the isomeric structure of

dibromoalkanes and their relative thermodynamic stability based on the available experimental

data.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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